![molecular formula C21H26O3Si B14350939 Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate CAS No. 90329-18-3](/img/structure/B14350939.png)
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction proceeds under mild conditions and can be carried out at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: tert-butyl(diphenyl)silyl chloride.
Base: Pyridine or imidazole.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: Room temperature, typically 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Silyl-substituted ethers or halides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Used in the synthesis of biologically active compounds for drug discovery.
Material Science: Employed in the preparation of silicon-based materials.
Wirkmechanismus
The mechanism of action of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl ether bond can be cleaved under acidic or basic conditions, regenerating the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Trimethylsilyl (TMS): Less stable and more easily cleaved compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More stable than tert-butyl(diphenyl)silyl in the presence of fluoride ions.
The uniqueness of this compound lies in its balance of stability and steric protection, making it a valuable tool in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
90329-18-3 |
|---|---|
Molekularformel |
C21H26O3Si |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
methyl 4-[tert-butyl(diphenyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-16H,17H2,1-4H3 |
InChI-Schlüssel |
JSNVLAYPHTXPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
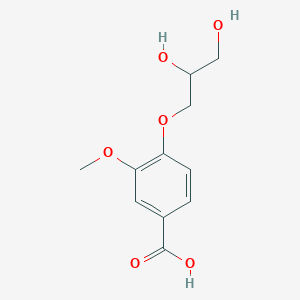
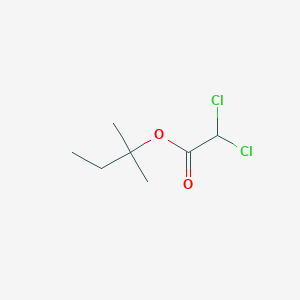
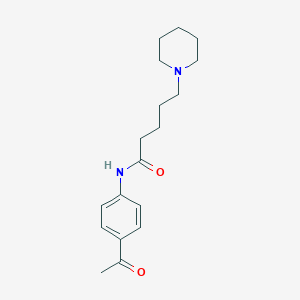
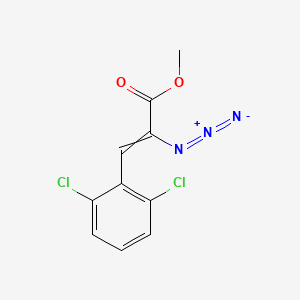
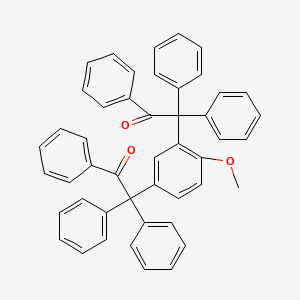

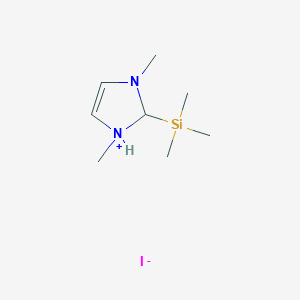
![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
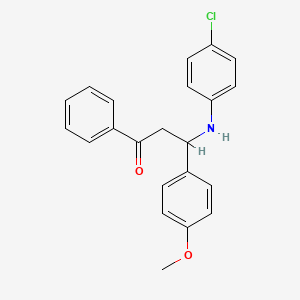
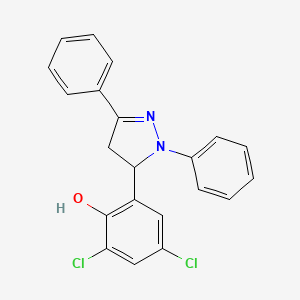
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
